Cas no 33451-91-1 (2-(piperidin-1-yl)ethyl 2,2,4,4-tetramethylpentanoate hydrochloride (1:1))

2-(piperidin-1-yl)ethyl 2,2,4,4-tetramethylpentanoate hydrochloride (1:1) structure
33451-91-1 structure
Product Name:2-(piperidin-1-yl)ethyl 2,2,4,4-tetramethylpentanoate hydrochloride (1:1)
CAS No:33451-91-1
MF:C16H32ClNO2
MW:305.883784294128
CID:1457911
PubChem ID:214554
Update Time:2025-04-20

2-(piperidin-1-yl)ethyl 2,2,4,4-tetramethylpentanoate hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 2-(piperidin-1-yl)ethyl 2,2,4,4-tetramethylpentanoate hydrochloride (1:1)
    • 2-(Piperidin-1-yl)ethyl 2,2,4,4-tetramethylpentanoate--hydrogen chloride (1/1)
    • DTXSID00955081
    • Valeric acid, 2,2,4,4-tetramethyl-, 2-piperidinoethyl ester, hydrochloride
    • Pentanoic acid, 2,2,4,4-tetramethyl-, 2-piperidinoethyl ester, hydrochloride
    • 2,2,4,4-Tetramethylvaleric acid 2-piperidinoethyl ester hydrochloride
    • 2-Piperidinoethyl 2,2,4,4-tetramethylvalerate hydrochloride
    • 33451-91-1
    • Inchi: 1S/C16H31NO2.ClH/c1-15(2,3)13-16(4,5)14(18)19-12-11-17-9-7-6-8-10-17;/h6-13H2,1-5H3;1H
    • InChI Key: SIYYAAZETLFJJZ-UHFFFAOYSA-N
    • SMILES: Cl.O(CCN1CCCCC1)C(C(C)(C)CC(C)(C)C)=O

Computed Properties

  • Exact Mass: 305.21236
  • Monoisotopic Mass: 305.2121570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 286
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54
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